(R)-1-(2-Chloro-6-methylpyridin-4-yl)ethan-1-amine hydrochloride
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Overview
Description
®-1-(2-Chloro-6-methylpyridin-4-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group and a methyl group on the pyridine ring, along with an ethanamine side chain. The hydrochloride form indicates that it is a salt, which is often used to enhance the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(2-Chloro-6-methylpyridin-4-yl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-6-methylpyridine.
Alkylation: The pyridine derivative undergoes alkylation with an appropriate alkylating agent to introduce the ethanamine side chain.
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring.
Reduction: Reduction reactions can occur at the chloro group, converting it to a different functional group.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the chloro group can yield a methyl group or other alkyl derivatives.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
®-1-(2-Chloro-6-methylpyridin-4-yl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-(2-Chloro-6-methylpyridin-4-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Chloro-6-methylpyridine: A precursor in the synthesis of the compound.
1-(2-Chloro-6-methylpyridin-4-yl)ethan-1-amine: The free base form of the compound.
Other Pyridine Derivatives: Compounds with similar structures but different substituents on the pyridine ring.
Uniqueness: ®-1-(2-Chloro-6-methylpyridin-4-yl)ethan-1-amine hydrochloride is unique due to its specific configuration and the presence of both chloro and methyl groups on the pyridine ring. This combination of features contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C8H12Cl2N2 |
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Molecular Weight |
207.10 g/mol |
IUPAC Name |
(1R)-1-(2-chloro-6-methylpyridin-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H11ClN2.ClH/c1-5-3-7(6(2)10)4-8(9)11-5;/h3-4,6H,10H2,1-2H3;1H/t6-;/m1./s1 |
InChI Key |
HOHKAMJPTNQITC-FYZOBXCZSA-N |
Isomeric SMILES |
CC1=CC(=CC(=N1)Cl)[C@@H](C)N.Cl |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)C(C)N.Cl |
Origin of Product |
United States |
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